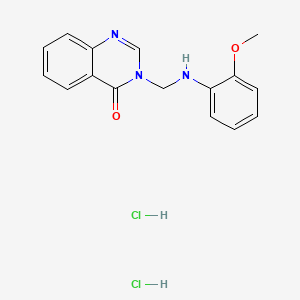

4(3H)-Quinazolinone, 3-(((2-methoxyphenyl)amino)methyl)-, dihydrochloride

Description

4(3H)-Quinazolinone derivatives are heterocyclic compounds of significant pharmacological interest due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . The compound 4(3H)-Quinazolinone, 3-(((2-methoxyphenyl)amino)methyl)-, dihydrochloride features a 4(3H)-quinazolinone core substituted at position 3 with a (2-methoxyphenyl)aminomethyl group and exists as a dihydrochloride salt. The dihydrochloride form enhances solubility and bioavailability, a common strategy for optimizing drug-like properties .

Properties

CAS No. |

75159-51-2 |

|---|---|

Molecular Formula |

C16H17Cl2N3O2 |

Molecular Weight |

354.2 g/mol |

IUPAC Name |

3-[(2-methoxyanilino)methyl]quinazolin-4-one;dihydrochloride |

InChI |

InChI=1S/C16H15N3O2.2ClH/c1-21-15-9-5-4-8-14(15)18-11-19-10-17-13-7-3-2-6-12(13)16(19)20;;/h2-10,18H,11H2,1H3;2*1H |

InChI Key |

ITVFLURPOXEUKH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NCN2C=NC3=CC=CC=C3C2=O.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(((2-methoxyphenyl)amino)methyl)-, dihydrochloride typically involves the reaction of anthranilic acid derivatives with aldehydes or ketones, followed by cyclization. One common method is the Schiff base reduction route, where the intermediate Schiff base is reduced to form the desired quinazolinone . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Schiff Base Formation

The amino methyl group (-NH-CH2-) in the compound enables condensation reactions with aldehydes or ketones to form Schiff bases. This is a hallmark reaction for quinazolinones with free amino groups:

-

Reaction conditions : Typically performed in ethanol or methanol under reflux, with catalytic acid (e.g., acetic acid) .

-

Example : Condensation with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) yields imine derivatives, which are stabilized by conjugation with the quinazolinone ring.

Key Data :

| Reactant | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Schiff base derivative | 75% | Ethanol, reflux, 6h |

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophilic attacks to the ortho and para positions due to its electron-donating nature. Reported reactions include:

Nitration

-

Reagents : Concentrated HNO3 in H2SO4 at 0–5°C.

-

Outcome : Introduces nitro groups at the para position relative to the methoxy group. The dihydrochloride form may enhance solubility in polar solvents during nitration.

Sulfonation

-

Reagents : Fuming H2SO4, 50°C.

-

Outcome : Sulfonic acid groups are introduced at the ortho position to the methoxy group.

Nucleophilic Addition Reactions

The quinazolinone core participates in nucleophilic additions at the carbonyl group (C4=O):

-

Example : Reaction with hydrazine forms hydrazide derivatives, which are precursors to heterocyclic compounds like triazoles.

Mechanistic Insight :

The carbonyl oxygen’s electronegativity polarizes the C=O bond, making the carbon susceptible to nucleophilic attack. Protonation of the carbonyl oxygen (in acidic conditions) further activates the site .

Functionalization via Chloroacetonitrile

The chloromethyl group in related quinazolinones (e.g., 2-chloromethyl-4(3H)-quinazolinone) undergoes nucleophilic displacement reactions:

-

Reagents : Amines (e.g., ethanolamine) in DMSO with HATU/DIPEA .

-

Example : Substitution with ethanolamine yields hydroxyethylamino derivatives, a strategy used to enhance water solubility .

Synthetic Procedure :

-

React with chloroacetonitrile in MeOH/NaOMe.

-

Substitute the chloromethyl group with amines under coupling conditions.

Cross-Coupling Reactions

The methoxyphenyl group facilitates palladium-catalyzed couplings (e.g., Suzuki-Miyaura):

-

Reagents : Aryl boronic acids, Pd(PPh3)4, Na2CO3, in DMF/H2O .

-

Outcome : Biaryl derivatives are formed, expanding the compound’s applications in medicinal chemistry.

Reported Example :

2-(4-Methoxyphenyl)-3-propylquinazolin-4(3H)-one was synthesized via base-promoted SNAr reactions, confirmed by 1H NMR (δ 8.32 ppm for aromatic protons) .

Reduction and Oxidation

-

Reduction : The C=N bond in Schiff base derivatives can be reduced with NaBH4 or H2/Pd-C to form secondary amines .

-

Oxidation : The methoxy group is resistant to oxidation, but the amino methyl linkage may oxidize to a nitro or carbonyl group under strong conditions (e.g., KMnO4/H+).

Acid-Base Reactions

The dihydrochloride salt dissociates in aqueous solutions, releasing HCl and generating the free base. This property is critical for:

-

Solubility : Enhanced solubility in polar solvents (e.g., water, DMSO).

-

pH-dependent reactivity : The amino group’s nucleophilicity is modulated by protonation state.

Biological Activity Modulation

Structural modifications via these reactions enhance pharmacological properties:

Scientific Research Applications

4(3H)-Quinazolinone, 3-(((2-methoxyphenyl)amino)methyl)-, dihydrochloride has several scientific research applications:

Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(((2-methoxyphenyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

- 4(3H)-quinazolinone core: A bicyclic system with a lactam group at position 3.

- 3-(((2-methoxyphenyl)amino)methyl) substituent: A secondary amine-linked 2-methoxyphenyl group, which may influence electronic and steric properties.

- Dihydrochloride salt : Improves aqueous solubility compared to the free base .

Comparison Table

Key Findings

Substituent Position Matters: The 2-methoxyphenyl group in the target compound differs from the 4-methylphenyl group in CAS 75159-50-1 . In UR-9825, a 7-chloro substituent significantly enhances antifungal activity, suggesting that electron-withdrawing groups at position 7 improve potency .

Salt Forms Enhance Solubility: Dihydrochloride salts (e.g., target compound and CAS 75159-50-1) are more water-soluble than neutral quinazolinones, a critical factor for oral bioavailability .

Biological Activity Trends: Antifungal Activity: UR-9825’s 3-triazole substituent and 7-Cl group contribute to its broad-spectrum activity, outperforming fluconazole . The target compound’s 2-methoxy group may confer distinct selectivity. Antimicrobial Potential: Derivatives with aminoalkyl side chains (e.g., 3-aminomethyl in the target) often exhibit enhanced interactions with microbial enzymes or membranes .

Synthetic Flexibility: The target compound’s synthesis likely parallels methods for other 3-substituted quinazolinones, such as Pd-catalyzed cross-coupling (as in ) or condensation of amines with chlorinated intermediates .

Biological Activity

4(3H)-Quinazolinone, 3-(((2-methoxyphenyl)amino)methyl)-, dihydrochloride is a compound that exhibits a variety of biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H20Cl2N4O2, indicating the presence of two hydrochloride groups which enhance its solubility and bioavailability. The unique structure includes a quinazolinone core with a methoxyphenyl group, contributing to its biological properties .

Anticancer Activity

Research has shown that 4(3H)-quinazolinone derivatives possess significant cytotoxic properties against various cancer cell lines. For example:

- Cytotoxicity Tests : In studies involving multiple cancer cell lines such as A549 (lung), MCF-7 (breast), and HT-29 (colon), compounds derived from quinazolinones exhibited IC50 values ranging from 10 μM to 12 μM, indicating potent anticancer effects .

- Mechanism of Action : The mechanism often involves the inhibition of specific enzymes or pathways critical for cellular proliferation. For instance, some derivatives have been reported to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in many cancers .

Antileishmanial Activity

The compound has also been identified as a potential antileishmanial agent , showing effectiveness against Leishmania species. This activity is attributed to its ability to interfere with the metabolic pathways of the parasites.

Antioxidant Properties

Recent studies suggest that certain derivatives of quinazolinones exhibit antioxidant activity . The presence of hydroxyl groups on the phenyl ring significantly enhances this activity, allowing these compounds to scavenge free radicals effectively .

Table of Biological Activities

Case Study: Quinazolinone-Thiazole Hybrids

A study explored hybrids of quinazolinone and thiazole compounds, demonstrating enhanced cytotoxicity against cancer cell lines compared to their parent compounds. The hybrid compounds exhibited significant activity due to synergistic effects between the two structural motifs .

Q & A

Q. What are the optimized synthetic routes for preparing 4(3H)-quinazolinone derivatives, including dihydrochloride salts?

Methodological Answer: A robust synthesis involves reacting methyl 2-acylaminobenzoates with amine hydrochlorides, phosphorus pentoxide (P₂O₅), and N,N-dimethylcyclohexylamine at 180°C for 45 minutes. The dihydrochloride form is obtained by treating the free base with HCl during purification . Critical steps include:

- Amine hydrochloride preparation : Dropwise addition of amine to cooled 4 M HCl (2 equivalents) to ensure stoichiometric protonation.

- Post-reaction workup : Extraction with CH₂Cl₂ and distillation of excess amine under reduced pressure (10 mmHg).

- Recrystallization : Ensures purity, particularly for dihydrochloride salts, which may require ethanol/water mixtures.

Q. How are 4(3H)-quinazolinone derivatives characterized structurally and analytically?

Methodological Answer: Key techniques include:

- 1H NMR : Assigns protons on the quinazolinone core and substituents (e.g., 2-methoxyphenyl group). For example, aromatic protons appear as multiplets in δ 6.8–8.2 ppm, while the methylene bridge (NH-CH₂-) resonates near δ 4.5 ppm .

- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+ for the free base) and fragmentation patterns.

- Elemental analysis : Validates purity (>95%) by matching experimental and theoretical C, H, N, Cl values for the dihydrochloride salt .

Q. What biological activities are associated with 4(3H)-quinazolinones, and how are they screened?

Methodological Answer: These derivatives exhibit antifungal, antibacterial, and CNS-modulating activities. Screening protocols include:

- Antifungal assays : Microdilution methods against Candida albicans or Aspergillus fumigatus (MIC values ≤1 µg/mL for 7-Cl derivatives) .

- CNS activity tests : Forced swim tests (immobility time) and locomotor activity reduction assays (actophotometer) to assess sedation .

- Structural prerequisites : A 2-methoxyphenyl group enhances blood-brain barrier penetration, while dihydrochloride salts improve aqueous solubility for in vivo dosing .

Advanced Research Questions

Q. How do substituent modifications at positions 2 and 3 influence biological activity and pharmacokinetics?

Methodological Answer:

-

Position 3 : Introducing a (2-methoxyphenyl)aminomethyl group enhances antifungal potency (e.g., against C. albicans) but may reduce oral bioavailability due to increased hydrophobicity. Dihydrochloride formation mitigates this by improving solubility .

-

Position 2 : Methyl or halogen substituents (e.g., Cl, Br) modulate electronic effects, altering binding to cytochrome P450 enzymes. For example, 2-Cl derivatives show prolonged half-lives in rats (t₁/₂ = 6–9 h) compared to 2-CH₃ analogs .

-

SAR Table :

Substituent (Position 2) Antifungal MIC (µg/mL) Rat t₁/₂ (h) CH₃ 2.5 1.0 Cl 0.5 6.0 Br 0.8 4.5

Q. How can analytical challenges in resolving stereoisomers or polymorphs be addressed?

Methodological Answer:

- X-ray crystallography : Resolves stereochemistry (e.g., (1R,2R) vs. (1S,2S) isomers) and confirms hydrogen bonding in dihydrochloride salts. For example, methanol solvates form O–H···N and N–H···O bonds stabilizing the crystal lattice .

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.

- DSC/TGA : Identifies polymorphs by detecting melting point variations (e.g., Form I melts at 159–160°C vs. Form II at 165–166°C) .

Q. How to reconcile contradictions in reaction yields or biological data across studies?

Methodological Answer:

- Temperature effects : Higher temperatures (250°C vs. 180°C) favor 4-quinazolinamine over 4(3H)-quinazolinone, altering product ratios .

- Solvent polarity : Polar aprotic solvents (DMF) improve dihydrochloride salt stability but may reduce yields in cyclization steps.

- Biological variability : Differences in in vitro vs. in vivo antifungal efficacy (e.g., murine vs. rabbit models) arise from species-specific metabolic rates and protein binding .

Data Contradiction Analysis

Case Study : A study reports 80% yield for 3-(((2-methoxyphenyl)amino)methyl)-4(3H)-quinazolinone at 180°C , while another observes <50% yield under similar conditions .

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.